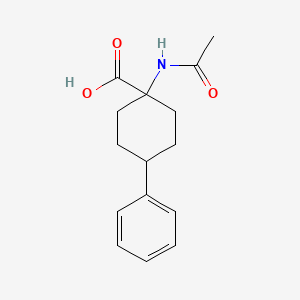

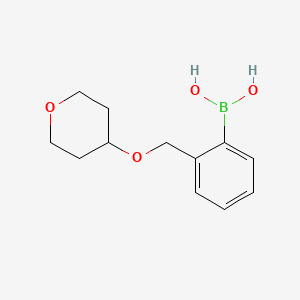

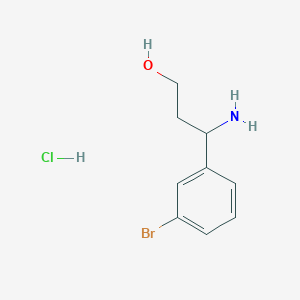

![molecular formula C18H23NO4 B1454701 2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid CAS No. 1225071-39-5](/img/structure/B1454701.png)

2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid

Vue d'ensemble

Description

2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid is a useful research compound. Its molecular formula is C18H23NO4 and its molecular weight is 317.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antisense Drug Synthesis

This compound is a key precursor in the synthesis of antisense drugs. Antisense oligonucleotides (ASOs) are designed to bind to specific RNA sequences, blocking their translation into proteins. The 2’-modification, such as the one present in this compound, enhances the binding affinity and stability of ASOs .

Nucleic Acid Therapeutics

The 2’-O-(2-methoxyethyl) modification is found in FDA-approved nucleic acid therapeutics. It’s used to increase the stability and efficacy of RNA-based drugs, including those targeting genetic disorders and viral infections .

Molecular Dynamics Simulations

Researchers use this compound in molecular dynamics simulations to study the structural characteristics of modified nucleic acids. These simulations help in understanding how chemical modifications can stabilize nucleic acid structures .

Enzyme Evolution Studies

The compound is instrumental in the study of enzyme evolution, particularly in the context of nucleic acid enzymes. By understanding how enzymes interact with modified nucleic acids, scientists can design better therapeutic agents .

mRNA Vaccine Development

Modifications like those derived from this compound are critical in the development of mRNA vaccines. They help in stabilizing the mRNA structure, making the vaccines more effective and durable .

Aptamer Development

Aptamers are oligonucleotide or peptide molecules that bind to a specific target molecule. The compound can be used to modify aptamers, enhancing their stability and binding specificity, which is crucial for therapeutic and diagnostic applications .

Mécanisme D'action

Target of action

Based on its structure, it might interact with proteins or enzymes that have affinity for isoquinoline or methoxyethyl groups .

Biochemical pathways

Again, without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Isoquinoline derivatives have been known to interact with various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). For instance, 2’-O-(2-methoxyethyl)-modified oligonucleotides have been found to be resistant to nuclease metabolism in both plasma and tissue .

Propriétés

IUPAC Name |

2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-23-12-11-19-16(20)14-8-4-3-7-13(14)15(17(21)22)18(19)9-5-2-6-10-18/h3-4,7-8,15H,2,5-6,9-12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWUKBUJFIQUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

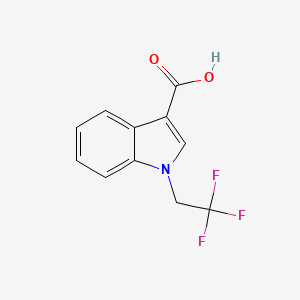

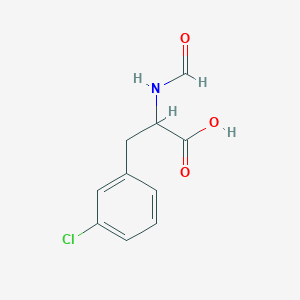

![[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]amine](/img/structure/B1454633.png)

![Spiro[2.3]hexane-5-carboxylic acid](/img/structure/B1454636.png)